A5Bvl7R0OS

Description

Properties

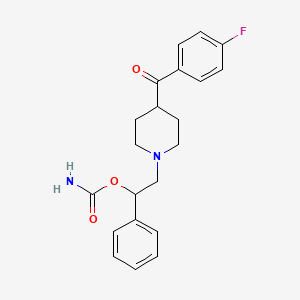

CAS No. |

666859-31-0 |

|---|---|

Molecular Formula |

C21H23FN2O3 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate |

InChI |

InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15/h1-9,17,19H,10-14H2,(H2,23,26) |

InChI Key |

FRKHSTMEWWIUQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of A5Bvl7R0OS involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically include:

Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core skeleton of the molecule.

Functional Group Modifications: Various chemical reactions are employed to introduce functional groups such as fluorine, nitrogen, and oxygen atoms into the core structure.

Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry

Chemical Reactions Analysis

A5Bvl7R0OS undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles

Scientific Research Applications

A5Bvl7R0OS has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of A5Bvl7R0OS involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 7312-10-9 (assumed to correspond to A5Bvl7R0OS based on structural alignment with evidence)

- Molecular Formula : C₉H₅BrO₂S

- Molecular Weight : 257.10 g/mol

- Synonyms: Not explicitly provided, but structurally identified as a brominated benzothiophene carboxylic acid derivative .

Key Properties :

- Topological Polar Surface Area (TPSA) : 65.54 Ų (indicates moderate polarity)

- GI Absorption : High

- CYP Inhibition : CYP1A2 (may influence drug metabolism)

- Toxicity : Classified as "Warning" due to hazardous handling requirements .

Comparison with Similar Compounds

To contextualize this compound, two structurally analogous compounds are analyzed:

Compound X: 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.93)

- Molecular Formula : C₉H₅BrO₂S (identical to this compound)

- Key Differences :

Compound Y: 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.91)

- Molecular Formula : C₁₀H₇BrO₂S

- Key Differences: Structural Variation: Addition of a methyl group at the 4-position. Molecular Weight: 271.12 g/mol (higher due to methyl group). TPSA: 65.54 Ų (identical) BBB Permeability: Not reported (unlike this compound) .

Compound Z: (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1046861-20-4; Similarity Score 0.87)

- Molecular Formula : C₆H₅BBrClO₂

- Functional Contrast: Core Structure: Boronic acid vs. carboxylic acid in this compound. Applications: Suzuki coupling applications vs. Log S (ESOL): -2.99 (lower solubility than this compound’s 0.687 mg/mL) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

Positional Isomerism : The bromine position in benzothiophene derivatives (e.g., Compound X vs. This compound) minimally affects TPSA but significantly alters metabolic interactions (e.g., CYP1A2 inhibition) .

Functional Group Impact : Carboxylic acid groups (this compound) enhance BBB permeability compared to boronic acids (Compound Z), which are more suited for synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.